molecular formula C17H15FN2O3S2 B2749134 3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 1321778-55-5

3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2749134
CAS No.: 1321778-55-5
M. Wt: 378.44
InChI Key: XDBYVEISTJXBQN-HTXNQAPBSA-N
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Description

3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic organic compound with a complex structure It features a benzo[d]thiazole core substituted with a fluoro and methyl group, and a propanamide moiety attached to a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which is then functionalized with fluoro and methyl groups. The propanamide moiety is introduced through a series of reactions involving amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methyl groups, using reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
  • (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Uniqueness

3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro or bromo analogs.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-20-14-8-7-12(18)11-15(14)24-17(20)19-16(21)9-10-25(22,23)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBYVEISTJXBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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